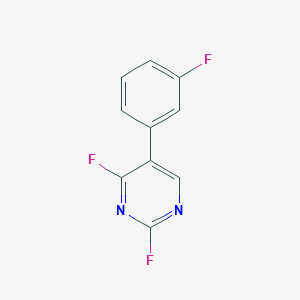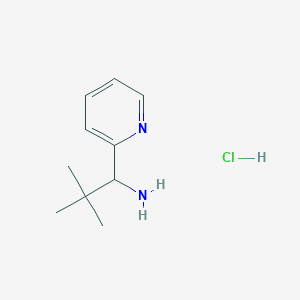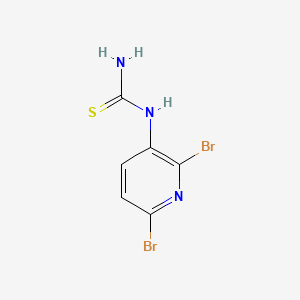
1-(2,6-Dibromopyridin-3-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dibromopyridin-3-yl)thiourea is a chemical compound with the molecular formula C6H5Br2N3S and a molecular weight of 311.0 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a thiourea group at position 3. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(2,6-Dibromopyridin-3-yl)thiourea typically involves the reaction of 3-amino-2,6-dibromopyridine with ammonium thiocyanate in the presence of a suitable solvent such as acetone . The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2,6-Dibromopyridin-3-yl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea group can undergo oxidation to form corresponding sulfonyl derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include caesium carbonate, copper(I) iodide, and DL-proline . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,6-Dibromopyridin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2,6-Dibromopyridin-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
類似化合物との比較
1-(2,6-Dibromopyridin-3-yl)thiourea can be compared with other thiourea derivatives and brominated pyridines. Similar compounds include:
- 1-(2,6-Dichloropyridin-3-yl)thiourea
- 1-(2,6-Difluoropyridin-3-yl)thiourea
- 1-(2,6-Diiodopyridin-3-yl)thiourea
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties .
特性
分子式 |
C6H5Br2N3S |
|---|---|
分子量 |
311.00 g/mol |
IUPAC名 |
(2,6-dibromopyridin-3-yl)thiourea |
InChI |
InChI=1S/C6H5Br2N3S/c7-4-2-1-3(5(8)11-4)10-6(9)12/h1-2H,(H3,9,10,12) |
InChIキー |
JYUVZMXPLAAKLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1NC(=S)N)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


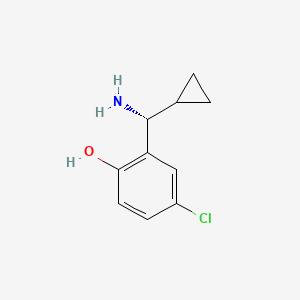


![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
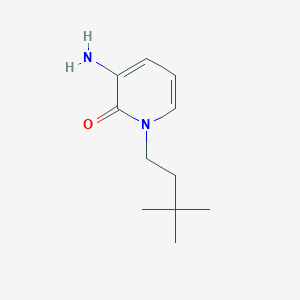

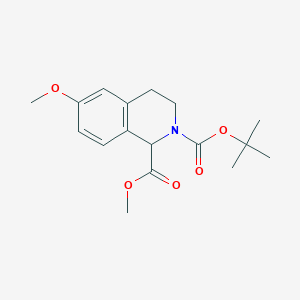
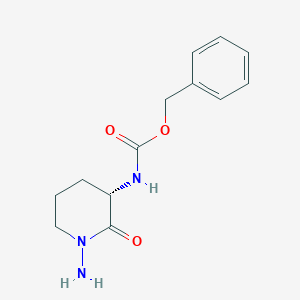
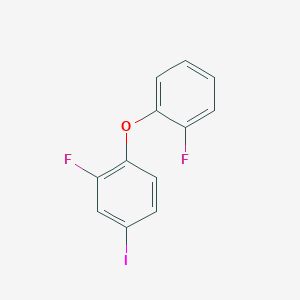
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
